![molecular formula C12H24IN B1198866 1,2,2,6,6-Pentamethyl-1-azoniabicyclo[2.2.2]octane iodide CAS No. 41663-80-3](/img/structure/B1198866.png)
1,2,2,6,6-Pentamethyl-1-azoniabicyclo[2.2.2]octane iodide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 1,2,2,6,6-Pentamethyl-1-azoniabicyclo[2.2.2]octane iodide involves various chemical reactions. One approach involves the reaction of 2-iodocyclohepta-2,4,6-trien-1-one with 1-azabicyclo[2,2,2]octane, leading to nucleophilic opening of the bicyclo[2,2,2]octane skeleton under certain conditions (Pietra & Cima, 1970). Another synthesis route is reported through the reaction of 3-chloropropyl silica with diazabicyclo[2.2.2]octane, yielding a new basic catalyst (Hasaninejad et al., 2011).
Molecular Structure Analysis
The crystal and molecular structure of compounds closely related to 1,2,2,6,6-Pentamethyl-1-azoniabicyclo[2.2.2]octane iodide, such as 8,8-dimethyl-8-azoniabicyclo[5.1.0]octane iodide, reveals a cis-bridged aziridine ring to the cycloheptane ring with a distorted chair conformation (Trefonas & Towns, 1964).
Chemical Reactions and Properties
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate and its derivatives have shown effectiveness as oxidants for various chemical reactions, including the cleavage of oxime double bonds and oxidation of alcohols under anhydrous conditions, demonstrating the compound's versatility in chemical synthesis (Hajipour & Mahboubghah, 1998).
Physical Properties Analysis
Research on related structures provides insights into the physical properties of these compounds, including crystallography and hydrogen bonding patterns. For instance, the crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate was elucidated, revealing its colorless rod-like crystals and orthorhombic unit cell dimensions (Maderlehner & Pfitzner, 2012).
properties
IUPAC Name |
1,2,2,6,6-pentamethyl-1-azoniabicyclo[2.2.2]octane;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N.HI/c1-11(2)8-10-6-7-13(11,5)12(3,4)9-10;/h10H,6-9H2,1-5H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWGKJZCFAREHL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC[N+]1(C(C2)(C)C)C)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961888 |
Source
|
Record name | 1,2,2,6,6-Pentamethyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41663-80-3 |
Source
|
Record name | Imechine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041663803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,2,6,6-Pentamethyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,2,6,6-Pentamethylquinuclidinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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